

## What is the chemical structure of Indobufen-d5?

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Compound of Interest		
Compound Name:	Indobufen-d5	
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## An In-depth Technical Guide to Indobufen-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Indobufen-d5**, a deuterated analog of the antiplatelet agent Indobufen.

## **Chemical Structure and Properties**

**Indobufen-d5** is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.[1][2] This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.

The chemical name for **Indobufen-d5** is 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.[2]

Chemical Structure of Indobufen-d5:



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The following table summarizes the key chemical properties of Indobufen and its deuterated analog, **Indobufen-d5**.

Property	Indobufen	Indobufen-d5
Chemical Formula	C18H17NO3[3]	C18H12D5NO3[2]
Average Molecular Weight	295.338 g/mol [3]	Approx. 300.37 g/mol
Monoisotopic Molecular Weight	295.120843 g/mol [3]	Approx. 300.1522 g/mol
CAS Number	63610-08-2[4]	Not available
Synonyms	Ibustrin, K 3920[5]	Ibustrin-d5[1]
Appearance	Solid	Solid
Solubility	DMSO: 59 mg/mL (199.77 mM)[5]	Expected to be similar to Indobufen

## **Experimental Protocols**

While specific synthesis protocols for **Indobufen-d5** are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[6][7]

Illustrative Protocol for Precursor Synthesis:

Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.



- Deuteration: The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D<sub>2</sub>) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d6-ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.
- Coupling: The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.
- Purification: The final product, Indobufen-d5, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
- Characterization: The structure and purity of the synthesized **Indobufen-d5** are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.

**Indobufen-d5** is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### **Protocol Outline:**

- Sample Preparation:
  - $\circ$  To 100 μL of plasma sample, add 10 μL of **Indobufen-d5** internal standard working solution (e.g., at 1 μg/mL).
  - Add 300 μL of acetonitrile to precipitate proteins.
  - Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.



- Reconstitute the residue in 100 μL of the mobile phase.
- LC Conditions:
  - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
- MS/MS Conditions:
  - Ionization: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Indobufen: Q1 -> Q3 (e.g., m/z 296.1 -> 250.1)
    - Indobufen-d5: Q1 -> Q3 (e.g., m/z 301.1 -> 255.1)
- Quantification: The concentration of Indobufen in the sample is determined by calculating the
  peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

### **Mechanism of Action of Indobufen**

Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.[8][9] By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[5][10] This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.[3][11] Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.[12]



The following diagram illustrates the mechanism of action of Indobufen.

Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.

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